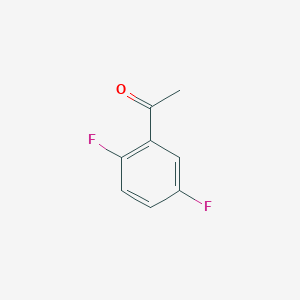

2',5'-Difluoroacétophénone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of difluoroacetophenone derivatives often involves reactions that introduce fluorine atoms into the acetophenone framework. For instance, the preparation of 2-chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone through a high-yield process showcases the methodological approach to incorporating difluoro groups into acetophenones. This compound acts as a difluorocarbene reagent, reacting with phenol derivatives to produce aryl difluoromethyl ethers, demonstrating the synthetic versatility of difluoroacetophenones (Laijun Zhang, Ji Zheng, Jinbo Hu, 2006).

Molecular Structure Analysis

The molecular structure of difluoroacetophenone derivatives can be elucidated through various spectroscopic techniques. For example, the structural characterization of 4-(2',4'-difluorophenyl)acetophenone provides insights into the impact of difluoro substitution on the acetophenone skeleton. This compound was successfully synthesized and its structure confirmed by IR, 1H NMR, and X-ray diffractometry, highlighting the structural attributes imparted by the difluoro groups (Deng Ji-hua, 2008).

Chemical Reactions and Properties

Difluoroacetophenone derivatives engage in a variety of chemical reactions, contributing to their broad applicability in synthetic chemistry. For instance, the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate followed by sulfuric acid-mediated deprotection leads to the formation of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, showcasing the reactivity of difluoroacetophenone derivatives under acidic conditions (R. Irgashev et al., 2009).

Physical Properties Analysis

The physical properties of difluoroacetophenones, such as solubility, melting point, and boiling point, are crucial for their handling and application in chemical syntheses. While specific data on 2',5'-Difluoroacetophenone is scarce, analogous compounds like 2,4-difluoroacetophenone have been studied for their spectroscopic properties, providing insights into the physical characteristics that can be extrapolated to similar compounds. The study of FTIR, FT-Raman, UV, and NMR spectra of 2,4-difluoroacetophenone offers a comprehensive understanding of its physical properties and behavior under different conditions (S. Jeyavijayan, 2015).

Chemical Properties Analysis

The chemical properties of 2',5'-Difluoroacetophenone, such as reactivity, stability, and chemical transformations, are influenced by the presence of the difluoro groups. Studies on related compounds demonstrate the potential of difluoroacetophenone derivatives to participate in a wide range of chemical reactions, offering insights into the behavior of 2',5'-Difluoroacetophenone in various chemical contexts. For instance, the use of 2,2,2-trifluoroacetophenone as an organocatalyst for the oxidation of alkenes to epoxides illustrates the catalytic capabilities of difluoroacetophenones in facilitating environmentally friendly chemical transformations (Dimitris Limnios, C. Kokotos, 2014).

Applications De Recherche Scientifique

Synthèse de composés fluorés

2',5'-Difluoroacétophénone: est utilisé comme précurseur dans la synthèse de divers composés aromatiques fluorés. Sa capacité à introduire des atomes de fluor dans les molécules est particulièrement précieuse dans l'industrie pharmaceutique, où la fluoration peut modifier de manière significative l'activité biologique d'un composé .

Matériaux photovoltaïques organiques

Ce composé sert d'intermédiaire dans le développement de matériaux photovoltaïques organiques. Les atomes de fluor peuvent influencer les propriétés électroniques des composés photovoltaïques, ce qui peut améliorer leur efficacité dans la conversion de la lumière du soleil en électricité .

Cristaux liquides

Dans le domaine de la recherche sur les cristaux liquides, This compound est utilisé pour synthétiser des intermédiaires qui contribuent au comportement en phase cristalline liquide des matériaux. Ces matériaux sont essentiels pour les technologies d'affichage, telles que celles utilisées dans les écrans LCD .

Recherche agrochimique

Le composé trouve une application dans la synthèse d'agrochimiques. L'introduction d'atomes de fluor peut conduire au développement de nouveaux pesticides et herbicides présentant des propriétés améliorées, telles qu'une puissance accrue ou un impact environnemental réduit .

Science des matériaux

This compound: est impliqué dans la création de matériaux avancés avec des motifs fluorés spécifiques. Ces matériaux peuvent présenter des propriétés uniques telles que la résistance aux solvants et aux huiles ou une stabilité thermique améliorée .

Développement de catalyseurs

Les chercheurs utilisent ce composé pour développer des catalyseurs pour diverses réactions chimiques. La présence de fluor peut moduler l'activité et la sélectivité du catalyseur, conduisant à des procédés industriels plus efficaces .

Chimie médicinale

En chimie médicinale, This compound est un matériau de départ clé pour la synthèse d'agents thérapeutiques potentiels. Les atomes de fluor peuvent améliorer la stabilité métabolique du médicament, le rendant plus efficace dans l'organisme .

Chimie analytique

Enfin, il est utilisé en chimie analytique comme un composé standard ou de référence lors de l'analyse de la présence de composés organiques similaires dans divers échantillons, ce qui aide à la quantification et à l'identification précises .

Safety and Hazards

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAFIZUVVWJAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173498 | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1979-36-8 | |

| Record name | 1-(2,5-Difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1979-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001979368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

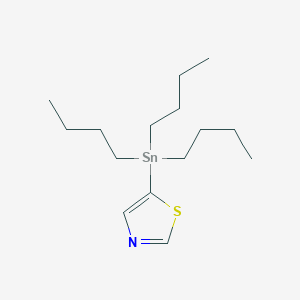

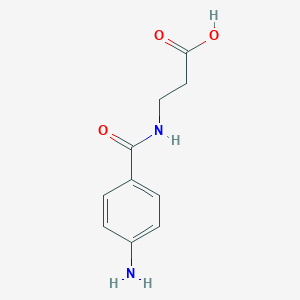

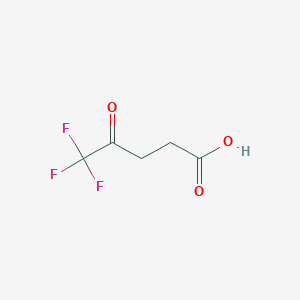

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

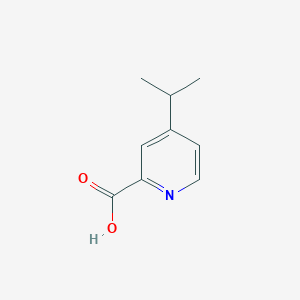

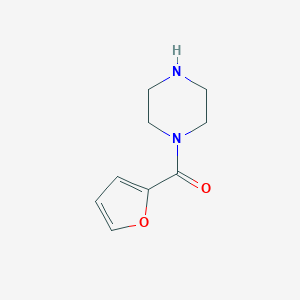

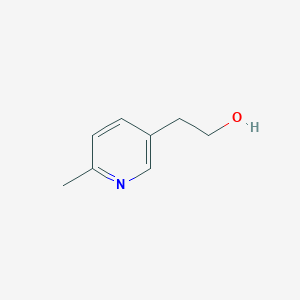

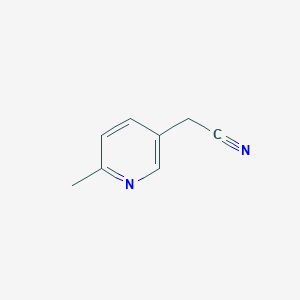

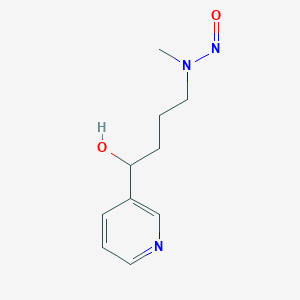

Feasible Synthetic Routes

Q & A

Q1: What interesting structural features were observed in the crystal structure of 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one, a compound synthesized using 2',5'-difluoroacetophenone?

A2: The crystal structure of 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one, synthesized via a process involving 2',5'-difluoroacetophenone, reveals intriguing stacking interactions. [] The asymmetric unit comprises two independent molecules linked by a non-crystallographic inversion center. Notably, face-to-face stacking interactions occur between the aromatic rings of the benzoate and acetophenone units of these symmetry-independent molecules. [] This arrangement highlights the influence of π-π interactions in the solid-state packing of the molecule. Further assembly of the molecules in the crystal is facilitated by stacking interactions along the a-axis direction, indicating a preference for this particular packing motif. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)